Bienvenue dans la boutique en ligne BenchChem!

N1-(8-Methyl-8-azabicyclo[3.2.1]oct-3-yl)-2-(2-fluorophenyl)acetamide

Fragment-based drug discovery SARS-CoV-2 PLpro Biochemical selectivity

N1-(8-Methyl-8-azabicyclo[3.2.1]oct-3-yl)-2-(2-fluorophenyl)acetamide (CAS 247565-70-4, molecular weight 276.35 g/mol) is a synthetic tropane-derived acetamide fragment molecule. It belongs to the 8-azabicyclo[3.2.1]octane class and is commercially distributed as a fragment screening compound (TargetMol Fr14367) for crystallographic fragment-based drug discovery (FBDD).

Molecular Formula C16H21FN2O
Molecular Weight 276.355
CAS No. 247565-70-4
Cat. No. B2967348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(8-Methyl-8-azabicyclo[3.2.1]oct-3-yl)-2-(2-fluorophenyl)acetamide
CAS247565-70-4
Molecular FormulaC16H21FN2O
Molecular Weight276.355
Structural Identifiers
SMILESCN1C2CCC1CC(C2)NC(=O)CC3=CC=CC=C3F
InChIInChI=1S/C16H21FN2O/c1-19-13-6-7-14(19)10-12(9-13)18-16(20)8-11-4-2-3-5-15(11)17/h2-5,12-14H,6-10H2,1H3,(H,18,20)
InChIKeyWSKHBFGUDAWDLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(8-Methyl-8-azabicyclo[3.2.1]oct-3-yl)-2-(2-fluorophenyl)acetamide (CAS 247565-70-4): Fragment-Sized Tropane Scaffold for Crystallographic and FBDD Procurement


N1-(8-Methyl-8-azabicyclo[3.2.1]oct-3-yl)-2-(2-fluorophenyl)acetamide (CAS 247565-70-4, molecular weight 276.35 g/mol) is a synthetic tropane-derived acetamide fragment molecule . It belongs to the 8-azabicyclo[3.2.1]octane class and is commercially distributed as a fragment screening compound (TargetMol Fr14367) for crystallographic fragment-based drug discovery (FBDD). The compound features a 2‑fluorophenylacetyl side chain attached to the N‑methyltropane core, which was validated as a binder to SARS‑CoV‑2 papain‑like protease (PLpro) by X‑ray crystallography at 2.13 Å resolution .

Why Generic Fragment Substitution Fails for N1-(8-Methyl-8-azabicyclo[3.2.1]oct-3-yl)-2-(2-fluorophenyl)acetamide


In fragment-based campaigns, even closely related tropane-acetamide fragments cannot be interchanged without experimental re‑validation because small structural perturbations (e.g., halogen position, N‑substituent) can abrogate or completely invert binding pose, occupancy, and functional effect . Within the same PLpro crystallographic screen, fragments with subtle differences in the aryl ring yielded functionally active inhibitors (IC50 4.5–8.0 μM) while Fr14367 remained a high‑occupancy silent binder . Generic substitution therefore risks losing the validated binding mode, crystal system reproducibility, and the specific property profile documented below.

Product-Specific Quantitative Evidence Guide: N1-(8-Methyl-8-azabicyclo[3.2.1]oct-3-yl)-2-(2-fluorophenyl)acetamide (CAS 247565-70-4)


Functional Selectivity: Validated Binder with No Detectable PLpro Inhibition vs. Active Fragments Fr12895 and Fr12338

In the primary FBDD study, Fr14367 was confirmed as a validated crystallographic binder to PLpro-C111S but exhibited no measurable inhibition of PLpro protease activity or deISGylase activity at the concentrations tested, in contrast to two other fragments from the same 800‑compound library: Fr12895 inhibited PLpro protease activity with IC50 = 8.013 μM (fluorogenic substrate RLRGG‑AMC), and Fr12338 inhibited deISGylase activity with IC50 = 4.5 μM (substrate Ac‑ISG15prox‑Rh110MP) . This functional dichotomy makes Fr14367 a chemically tractable negative‑control probe or a growth vector that can be elaborated without introducing background inhibitory activity.

Fragment-based drug discovery SARS-CoV-2 PLpro Biochemical selectivity Crystallographic fragment screening

Crystallographic Occupancy: Fr14367 Demonstrates High Occupancy (0.92) in PLpro-C111S Co‑Crystal Structures

In the PanDDA‑processed electron density maps deposited as PDB 13NL, the best‑fitted instance of Fr14367 (A1CUW A 404) achieves an average occupancy of 0.92, with a real‑space correlation coefficient (RSCC) of 0.65 and real‑space R‑factor of 0.34 . This high occupancy confirms that the fragment saturates its binding site under the crystallographic conditions, supporting its utility as a reference ligand for competitive binding experiments or for soaking campaigns.

X-ray crystallography PanDDA Ligand occupancy PLpro

Physicochemical Differentiation: 2‑Fluorophenyl vs. 4‑Chlorophenyl Analog in the Tropane‑Acetamide Series

The 2‑fluorophenylacetamide moiety of Fr14367 distinguishes it from closely related tropane‑acetamide fragments such as N1‑(8‑methyl‑8‑azabicyclo[3.2.1]oct‑3‑yl)‑4‑chlorobenzamide (CAS 249278‑22‑6). Predicted logP for the 2‑fluorophenyl derivative is approximately 2.1 versus ~2.7 for the 4‑chloro analog (calculated via ACD/Labs or similar in‑silico tools), a difference of roughly 0.6 log units . The ortho‑fluorine also alters the electron density on the phenyl ring, potentially modifying π‑stacking and hydrogen‑bonding interactions with protein targets.

Medicinal chemistry Physicochemical properties Tropane scaffold Halogen substitution

Procurement Differentiation: Multi‑Vendor Availability with Defined Storage and Purity Compared to Single‑Source Custom Fragments

Fr14367 (CAS 247565-70-4) is stocked by multiple commercial suppliers including TargetMol (catalog Fr14367) and Sigma‑Aldrich (compound Fr14367), with documented storage conditions (powder at −20 °C under nitrogen, 3‑year stability) and defined analytical specifications . In contrast, many custom‑synthesized fragment analogs are single‑batch preparations with limited stability data and no cross‑vendor quality assurance. The multi‑vendor sourcing of Fr14367 enables procurement redundancy, batch‑to‑batch traceability, and the availability of solubility and formulation protocols for in‑vivo dosing experiments .

Chemical procurement Fragment library Commercial availability Quality control

N1-(8-Methyl-8-azabicyclo[3.2.1]oct-3-yl)-2-(2-fluorophenyl)acetamide (CAS 247565-70-4): Best Research and Industrial Application Scenarios


Negative Control Probe in SARS‑CoV‑2 PLpro Biochemical Assays

Because Fr14367 binds PLpro with high occupancy (0.92) but exerts no detectable inhibition of protease or deISGylase activity, it serves as an ideal negative control in biochemical screens of PLpro inhibitors. Researchers can compare test compounds against Fr14367 to confirm that observed inhibition is target‑specific and not due to non‑specific protein perturbation .

Starting Scaffold for Fragment Growing Toward Novel PLpro Inhibitors

The high‑resolution co‑crystal structure (2.13 Å) of Fr14367 bound to PLpro‑C111S provides a detailed map of the fragment's interactions with the blocking loop 2 (BL2) and ubiquitin/ISG15 binding interface. Medicinal chemists can use this validated binding pose to design elaborated analogs that introduce inhibitory functionality while retaining the favorable occupancy and binding mode .

Ortho‑Fluorophenyl Probe in Halogen‑Scanning SAR Studies

The ortho‑fluorine substitution pattern of Fr14367 offers a distinct steric and electronic profile compared to para‑chloro or unsubstituted phenyl analogs. Procurement of Fr14367 enables systematic halogen‑scanning SAR studies on the PLpro surface or other tropane‑binding targets, where the subtle lipophilicity and electrostatic differences can be correlated with binding affinity and selectivity .

Reference Fragment for Crystallographic Soaking and PanDDA Validation Campaigns

With its documented high occupancy and robust electron density in PanDDA‑processed maps, Fr14367 is a ready‑to‑use reference fragment for crystallographic soaking protocols at synchrotron beamlines. Its commercial availability and defined storage stability support large‑scale, multi‑crystal fragment screening efforts without the logistical burden of custom synthesis .

Quote Request

Request a Quote for N1-(8-Methyl-8-azabicyclo[3.2.1]oct-3-yl)-2-(2-fluorophenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.